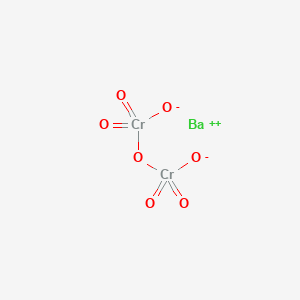
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate, also known as MNPEC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. MNPEC has been studied for its potential use in various fields, including medicine, agriculture, and environmental science. In
Wissenschaftliche Forschungsanwendungen
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has been studied for its potential use in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has also been studied as a potential insecticide in agriculture due to its ability to inhibit acetylcholinesterase activity in insects. Additionally, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has been explored for its potential use in environmental science as a water treatment agent due to its ability to adsorb heavy metals.
Wirkmechanismus
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate exerts its effects by inhibiting acetylcholinesterase activity in insects and modulating the immune response in cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate can cause a decrease in acetylcholinesterase activity in insects, leading to paralysis and death. In cells, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has been shown to modulate the immune response by suppressing the expression of inflammatory cytokines and inducing apoptosis in cancer cells. However, the exact biochemical and physiological effects of Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate in lab experiments is its ability to selectively inhibit acetylcholinesterase activity in insects, making it a potential insecticide. Additionally, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. However, one limitation of using Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate in lab experiments is its insolubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate research. One potential direction is to further explore its potential as an insecticide in agriculture. Another direction is to investigate its potential as a therapeutic agent for inflammatory and cancer-related diseases. Additionally, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate's ability to adsorb heavy metals makes it a potential water treatment agent, which could be further explored. Overall, Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate's unique properties make it a promising compound for further research in various scientific fields.
Synthesemethoden
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate can be synthesized through a multi-step process involving the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with ethyl carbamate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate. This synthesis method has been optimized to increase yield and purity of Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate.
Eigenschaften
CAS-Nummer |
13945-57-8 |
|---|---|
Produktname |
Ethyl ((4-methyl-3-nitrophenyl)sulphonyl)carbamate |
Molekularformel |
C10H12N2O6S |
Molekulargewicht |
288.28 g/mol |
IUPAC-Name |
ethyl N-(4-methyl-3-nitrophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H12N2O6S/c1-3-18-10(13)11-19(16,17)8-5-4-7(2)9(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
OLVPQVSSWREGQN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)NS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Andere CAS-Nummern |
13945-57-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)
![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)
![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)

![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)